REACTION_CXSMILES
|
[N:1]1[C:2](=O)[NH:3][CH:4]=[C:5]2[C:10]=1[C:9]1[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=1[CH2:7][CH2:6]2.O(Cl)[Cl:17].[P+3]>>[Cl:17][C:2]1[N:3]=[CH:4][C:5]2[CH2:6][CH2:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[C:10]=2[N:1]=1 |f:1.2|
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Name
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|
Quantity
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2.97 g
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Type
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reactant
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Smiles
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N=1C(NC=C2CCC3=C(C12)C=CC=C3)=O
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Name
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|
Quantity
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70 mL
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Type
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reactant
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Smiles
|
O(Cl)Cl.[P+3]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solvent was removed under vacuum
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Type
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ADDITION
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Details
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the residue was treated with ice
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Type
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EXTRACTION
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Details
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The aqueous solution was extracted with a mixture of ether and ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
|
Name
|
|
Type
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product
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Smiles
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ClC1=NC=2C3=C(CCC2C=N1)C=CC=C3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |